molecular formula C16H20N2O3 B5566953 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE

Cat. No.: B5566953
M. Wt: 288.34 g/mol
InChI Key: KABCTASMPDVNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE is a complex organic compound that features a piperidine ring attached to a dihydro-1,2-oxazole moiety, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This method is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and efficiency.

Chemical Reactions Analysis

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-13-7-5-12(6-8-13)14-11-15(21-17-14)16(19)18-9-3-2-4-10-18/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABCTASMPDVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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